molecular formula C15H33ClS B224664 Sulfonium, dodecylethylmethyl-, chloride CAS No. 14254-28-5

Sulfonium, dodecylethylmethyl-, chloride

Cat. No.: B224664
CAS No.: 14254-28-5
M. Wt: 280.9 g/mol
InChI Key: CSSXFMXXEQYDFF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfonium, dodecylethylmethyl-, chloride is a trialkylsulfonium salt characterized by a sulfur atom bonded to three organic groups: dodecyl (C₁₂H₂₅), ethyl (C₂H₅), and methyl (CH₃), with chloride (Cl⁻) as the counterion. Its IUPAC name follows the nomenclature for sulfonium compounds, where substituents are listed alphabetically and appended with "-sulfonium" . This compound is structurally analogous to other trialkylsulfonium salts but distinguished by its long dodecyl chain, which confers unique physicochemical and biological properties.

Properties

CAS No.

14254-28-5

Molecular Formula

C15H33ClS

Molecular Weight

280.9 g/mol

IUPAC Name

dodecyl-ethyl-methylsulfanium;chloride

InChI

InChI=1S/C15H33S.ClH/c1-4-6-7-8-9-10-11-12-13-14-15-16(3)5-2;/h4-15H2,1-3H3;1H/q+1;/p-1

InChI Key

CSSXFMXXEQYDFF-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[S+](C)CC.[Cl-]

Canonical SMILES

CCCCCCCCCCCC[S+](C)CC.[Cl-]

Other CAS No.

14254-28-5

Synonyms

Sulfonium, dodecylethylmethyl-, chloride

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfonium, dodecylethylmethyl-, chloride can be synthesized through the alkylation of sulfides. One common method involves the reaction of dodecyl sulfide with ethyl chloride and methyl chloride in the presence of a strong base. The reaction proceeds via the formation of sulfonium ylides, which are then converted to the desired sulfonium salt.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Sulfonium, dodecylethylmethyl-, chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonium salt back to the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can replace one of the organic groups attached to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium alkoxides or thiolates can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted sulfonium salts.

Scientific Research Applications

Sulfonium, dodecylethylmethyl-, chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ylides and subsequent cycloaddition reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.

    Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sulfonium, dodecylethylmethyl-, chloride involves the formation of sulfonium ylides, which are highly reactive intermediates. These ylides can undergo various cycloaddition reactions, leading to the formation of cyclic compounds. The sulfur atom in the sulfonium salt acts as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Sulfonium Compounds

Structural and Functional Variations
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Applications
Dodecylethylmethylsulfonium Chloride C₁₅H₃₃ClS 281.0 Low in water, high in lipids Surfactants, antimicrobials
Vitamin U (CAS 3493-12-7) C₆H₁₄ClNO₂S 199.7 High in water Hepatoprotection, antiulcer
Chloro(dimethyl)sulfonium Chloride C₂H₆Cl₂S 133.0 Polar solvents Organic synthesis (Swern oxidation)
DMSP (CAS 4337-33-1) C₅H₁₀ClO₂S 169.6 Amphiphilic Marine osmolytes, antioxidant

Key Observations :

  • Solubility : Dodecylethylmethyl-’s hydrophobicity contrasts sharply with polar derivatives like Vitamin U, limiting its biomedical use but enhancing compatibility with lipid membranes.
  • Reactivity : Shorter-chain sulfonium salts (e.g., chloro(dimethyl)) are more reactive in nucleophilic substitutions, whereas bulkier derivatives (e.g., dodecylethylmethyl-) may exhibit steric hindrance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.